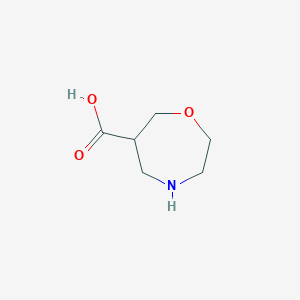![molecular formula C12H15N B13238111 1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core with a 2-methylphenyl group and an azabicyclo moiety, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it challenging to scale up. Another approach involves the use of photochemistry to access new building blocks, which can then be derivatized through various transformations .
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the bicyclic core.
Cycloaddition: Photocatalytic cycloaddition reactions provide access to various substitution patterns.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of ligand-directed degraders (LDDs), which target the degradation of specific proteins.
Materials Science: The compound’s unique structure makes it a valuable component in the development of new materials with specific properties.
Chemical Biology: It serves as a versatile electrophile in ring-opening reactions with various nucleophiles, facilitating the study of complex biological systems.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bicyclic core. The rigid structure of the compound allows it to fit into specific binding sites on target proteins, thereby modulating their activity. This interaction can lead to the degradation of the target protein or the inhibition of its function, depending on the specific application .
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.0]hexene . While all these compounds share a bicyclic core, their chemical properties and applications differ:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere in medicinal chemistry.
Bicyclo[2.2.0]hexene: Utilized in mechanochemical studies due to its unique force-activated reactions.
This compound stands out due to its azabicyclo moiety and its specific applications in ligand-directed degradation and materials science.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H15N/c1-9-4-2-3-5-11(9)12-6-10(7-12)8-13-12/h2-5,10,13H,6-8H2,1H3 |
Clé InChI |
BKNMBDGLPPHIGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C23CC(C2)CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



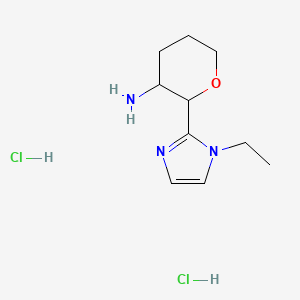
![Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13238041.png)


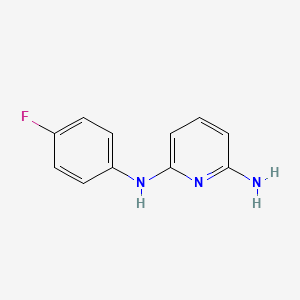
![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
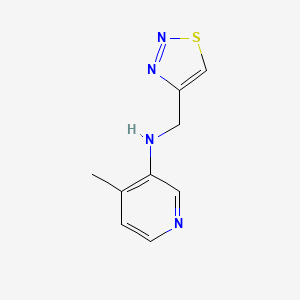
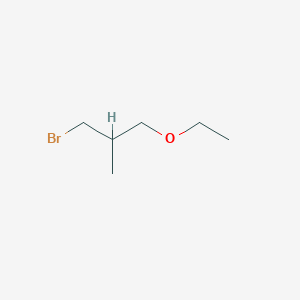

![({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile](/img/structure/B13238086.png)
